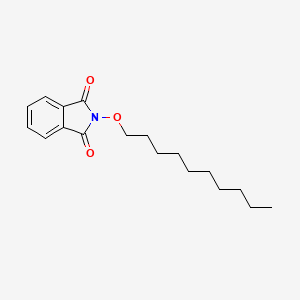
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a hydroxy group on a propanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Oxo-3-(2-methoxy-4-pyridyl)propanoate.
Reduction: Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanol.
Substitution: Various substituted pyridyl propanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-Hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 3-Hydroxy-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the phenyl ring.
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Lacks the methoxy group on the pyridine ring.
Uniqueness
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions and applications that are not possible with similar compounds lacking these groups.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(14)7-9(13)8-4-5-12-10(6-8)15-2/h4-6,9,13H,3,7H2,1-2H3 |
Clé InChI |
FHJCNWVLQNRGOM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=NC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)






![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)


